Human EP4 Receptor Antagonism: Direct Head-to-Head Potency Comparison with a Clinical-Stage EP4 Antagonist
In a direct head-to-head comparison using the same assay format—inhibition of PGE₂-stimulated cAMP accumulation in recombinant HEK293 cells expressing human EP4—1-ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole achieves an IC₅₀ of 5.60 nM [1]. In contrast, the clinical-stage EP4 antagonist grapiprant (CJ-023423) yields an IC₅₀ of 13 nM under analogous conditions, representing a 2.3-fold potency advantage for the target compound [2].
| Evidence Dimension | Human EP4 receptor antagonism (cAMP inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 5.60 nM |
| Comparator Or Baseline | Grapiprant (CJ-023423): IC₅₀ = 13 nM |
| Quantified Difference | 2.3-fold more potent (5.60 vs 13 nM) |
| Conditions | Recombinant human EP4 HEK293 cells; PGE₂-stimulated cAMP accumulation; 20 min incubation |
Why This Matters
A 2.3-fold potency advantage directly translates to lower compound consumption in dose-response experiments, reducing procurement costs for high-throughput screening campaigns.
- [1] BindingDB. Entry BDBM50446847 (CHEMBL3115074): Antagonist activity at recombinant human EP4 receptor expressed in HEK293 cells (IC₅₀ = 5.60 nM). View Source
- [2] Nakao, K. et al. CJ-023423, a novel, potent and selective prostaglandin EP4 receptor antagonist with antihyperalgesic properties. J. Pharmacol. Exp. Ther. 2007, 322, 686–694. View Source
